2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation: The final step involves the formation of the amide bond between the benzoxazole derivative and the nitrobenzamide moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Biological Activity: The presence of the nitro group in 2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide may confer unique biological activities compared to its analogs.
Chemical Reactivity: The nitro group also influences the compound’s reactivity, making it suitable for specific chemical transformations that its analogs may not undergo.
Properties
IUPAC Name |
2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-13-7-10-21-19(11-13)25-23(30-21)16-9-8-14(2)18(12-16)24-22(27)17-5-4-6-20(15(17)3)26(28)29/h4-12H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKFHCXPVGPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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